(3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol
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Overview
Description
(3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol: is a chiral compound featuring an amino group, a thiazole ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methylthiazole and 3-aminopropanol.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) with controlled temperatures ranging from 0°C to 100°C, depending on the specific step.
Industrial Production Methods
Industrial production methods often involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: For large-scale production, continuous flow reactors are employed to maintain consistent quality and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can undergo reduction to form dihydrothiazole derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibitor: Potential inhibitor of specific enzymes due to its structural features.
Biochemical Probes: Used in studies to understand biochemical pathways.
Medicine
Pharmaceuticals: Investigated for its potential as a drug candidate due to its bioactive properties.
Drug Delivery: Utilized in the development of drug delivery systems.
Industry
Agrochemicals: Employed in the synthesis of pesticides and herbicides.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiazole ring and amino group are crucial for binding to active sites, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)butan-1-ol: Similar structure with an additional carbon in the side chain.
(3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol: Shorter side chain compared to the target compound.
(3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)pentan-1-ol: Longer side chain, affecting its physical and chemical properties.
Uniqueness
The unique combination of the thiazole ring, amino group, and hydroxyl group in (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol provides distinct reactivity and potential for diverse applications, distinguishing it from other similar compounds.
This compound , highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5-7(11-4-9-5)6(8)2-3-10/h4,6,10H,2-3,8H2,1H3/t6-/m0/s1 |
InChI Key |
IFOJIFWOAGPOHQ-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(SC=N1)[C@H](CCO)N |
Canonical SMILES |
CC1=C(SC=N1)C(CCO)N |
Origin of Product |
United States |
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